molecular formula C24H35F3N4O5 B1221645 N-Nbd-1,2-dilauroylphosphatidylethanolamine CAS No. 92558-19-5

N-Nbd-1,2-dilauroylphosphatidylethanolamine

Cat. No. B1221645
CAS RN: 92558-19-5
M. Wt: 516.6 g/mol
InChI Key: PEYYPSAIQCRELP-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nbd-1,2-dilauroylphosphatidylethanolamine, also known as N-Nbd-1,2-dilauroylphosphatidylethanolamine, is a useful research compound. Its molecular formula is C24H35F3N4O5 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Nbd-1,2-dilauroylphosphatidylethanolamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nbd-1,2-dilauroylphosphatidylethanolamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92558-19-5

Product Name

N-Nbd-1,2-dilauroylphosphatidylethanolamine

Molecular Formula

C24H35F3N4O5

Molecular Weight

516.6 g/mol

IUPAC Name

(14S)-13-oxo-14-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-15-[(4S)-2-(trifluoromethyl)-4H-imidazol-4-yl]pentadecanoic acid

InChI

InChI=1S/C24H35F3N4O5/c25-24(26,27)23-28-15-16(29-23)14-18(31-22(36)17-12-13-20(33)30-17)19(32)10-8-6-4-2-1-3-5-7-9-11-21(34)35/h15-18H,1-14H2,(H,30,33)(H,31,36)(H,34,35)/t16-,17-,18-/m0/s1

InChI Key

PEYYPSAIQCRELP-BZSNNMDCSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](C[C@H]2C=NC(=N2)C(F)(F)F)C(=O)CCCCCCCCCCCC(=O)O

SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC(=N2)C(F)(F)F)C(=O)CCCCCCCCCCCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC(=N2)C(F)(F)F)C(=O)CCCCCCCCCCCC(=O)O

Other CAS RN

92558-19-5

synonyms

N-(7-nitro-2,1,3-benzoxadiazol-4-yl)alpha-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine
N-NBD-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine
N-NBD-1,2-dilauroylphosphatidylethanolamine
NBD-DLPE

Origin of Product

United States

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